
3-Chloro-2-hydroxyisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-hydroxyisonicotinaldehyde is a chemical compound with the molecular formula C6H4ClNO2 It is a derivative of isonicotinaldehyde, featuring a chloro group at the third position and a hydroxy group at the second position on the pyridine ring
Preparation Methods
The synthesis of 3-Chloro-2-hydroxyisonicotinaldehyde can be achieved through several routes. One common method involves the chlorination of 2-hydroxyisonicotinaldehyde using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically proceeds as follows:
Chlorination Reaction:
Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
3-Chloro-2-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidation: KMnO4 in acidic or neutral medium
Reduction: NaBH4 in methanol or ethanol
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA)
Major products formed from these reactions include the corresponding alcohols, ketones, and substituted derivatives.
Scientific Research Applications
3-Chloro-2-hydroxyisonicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxyisonicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can form Schiff bases with amino groups in proteins, potentially altering their function.
Comparison with Similar Compounds
3-Chloro-2-hydroxyisonicotinaldehyde can be compared with other similar compounds, such as:
3-Hydroxyisonicotinaldehyde: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Chloro-3-hydroxyisonicotinaldehyde: Has the chloro and hydroxy groups swapped, leading to different reactivity and applications.
3-Chloro-4-hydroxyisonicotinaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C6H4ClNO2 |
|---|---|
Molecular Weight |
157.55 g/mol |
IUPAC Name |
3-chloro-2-oxo-1H-pyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-5-4(3-9)1-2-8-6(5)10/h1-3H,(H,8,10) |
InChI Key |
AMOLZLGRKUMXKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




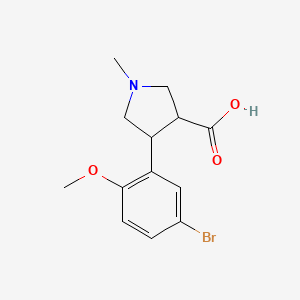
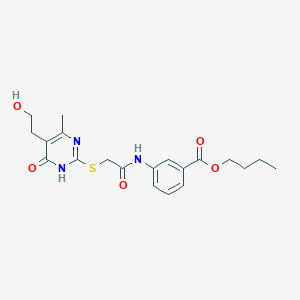
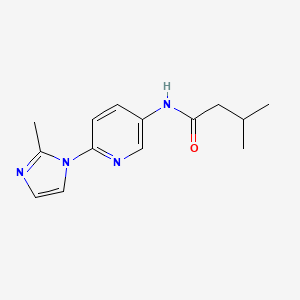


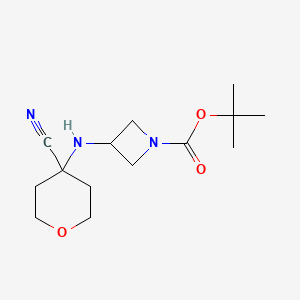
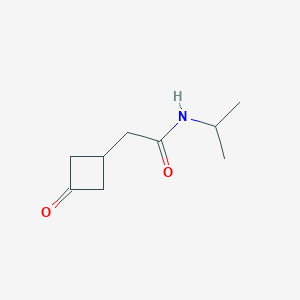
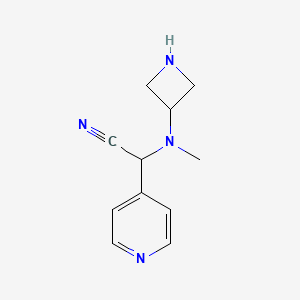

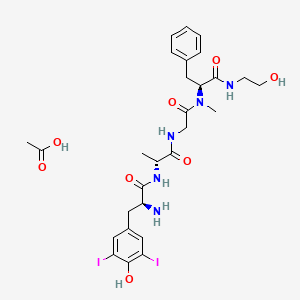
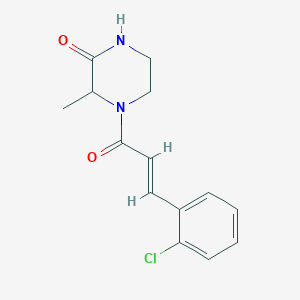
![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
